(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate
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Overview
Description
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate is a complex organic molecule that features a combination of indole, benzofuran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the benzofuran ring, and finally the esterification with 4-tert-butylbenzoic acid. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have biological activity that could be explored for potential therapeutic applications.
Medicine: Its unique structure could make it a candidate for drug development, particularly if it exhibits activity against specific biological targets.
Industry: It could be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Properties
Molecular Formula |
C31H29NO5 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C31H29NO5/c1-18-26(37-30(34)19-7-9-21(10-8-19)31(2,3)4)14-12-23-28(33)27(36-29(18)23)15-20-17-32(5)25-13-11-22(35-6)16-24(20)25/h7-17H,1-6H3/b27-15+ |
InChI Key |
JNTOOHHZPDKWKR-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)C5=CC=C(C=C5)C(C)(C)C |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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